molecular formula C4H3IN2O2 B140508 5-Iodouracil CAS No. 696-07-1

5-Iodouracil

Cat. No.: B140508
CAS No.: 696-07-1
M. Wt: 237.98 g/mol
InChI Key: KSNXJLQDQOIRIP-UHFFFAOYSA-N
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Description

5-Iodouracil is an organoiodine compound consisting of uracil with an iodine atom at the 5-position. It belongs to the class of halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-Iodouracil typically involves the iodination of uracil. One common method is the reaction of uracil with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This reaction is carried out in an aqueous medium at elevated temperatures to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Iodouracil undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, potassium iodide, hydrogen peroxide, and cuprous cyanide. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

5-iodo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXJLQDQOIRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061009
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
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Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-07-1
Record name 5-Iodouracil
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Record name 5-Iodouracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
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Synthesis routes and methods I

Procedure details

A mixture of uracil (28.6 mmol, 3.2 g) and iodine monochloride (49.2 mmol, 7.988 g) in methanol (120 mL) was refluxed for 40 hr. The solvent was removed under vacuum and the residue was crystallized from ethanol:water (1:1, 150 mL) and stored in the refrigerator for 3 h. The resulting needles were collected by filtration and were washed with ethanol:water (1:1 mixture, 50 mL), water (30 mL), hexane (30 mL) and then dried in air to obtain 5.47 g (80%) of 5-iodo uracil as a white needles (mp 278-282° C., Lit. 274-276° C., Synthetic communication 1988, 18, 855-867). EI-HRMS m/e calcd for C4H3IN2O2 (M+) 237.9239, found 237.9244.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.988 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The PNA trimer can be synthesized manually or in an automated peptide synthesizer. The synthesis of universal base PNA monomer has been reported in the literature129,130 The modified uracil PNA monomer may be synthesized starting from 5-iodouracil-1-acetic acid.131 The starting material reacts with ethyl N-[2-Boc-aminoethyl]glycinate, providing a 5-iodouracil PNA monomer that can be converted into the desired product through the Sonogashira coupling132 with 3-benzoylthio-1-propyne followed by treating with di-tbutyl-1-(tbutylthio)hydrazine-1,2-dicarboxylate.34
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-[2-Boc-aminoethyl]glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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